

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AMG7703 in Rodents

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Compound of Interest		
Compound Name:	AMG7703	
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These application notes provide a detailed overview of the preclinical analysis of **AMG7703**, a murine surrogate for the GIPR antagonist and GLP-1R agonist, AMG 133. The following sections summarize the available pharmacokinetic and pharmacodynamic data in rodent models and provide detailed protocols for key experiments.

## I. Introduction to AMG7703

**AMG7703** is a bispecific molecule that acts as an antagonist to the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and an agonist to the Glucagon-Like Peptide-1 Receptor (GLP-1R). It is the murine surrogate used in preclinical rodent studies to evaluate the therapeutic potential of targeting these pathways for metabolic diseases. The dual mechanism of action is designed to leverage the anorexigenic and glycemic control effects of GLP-1R activation while simultaneously blocking the effects of GIPR.

# II. Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for AMG7703.

Table 1: In Vitro Activity of **AMG7703** Murine Surrogate



Parameter	Receptor	Cell Line	Value
IC50 (Antagonism)	Mouse GIPR	CHO-AM1D	4.1 nM[1]
EC50 (Agonism)	Mouse GLP-1R	CHO-K1	90.6 pM[1]

Table 2: In Vivo Pharmacodynamic Effects of **AMG7703** Murine Surrogate in Male db/db Mice (Single Intraperitoneal Injection)

Dose	Time Point	Change in Body Weight	Change in Blood Glucose
2 mg/kg	24 hours	Maximal body weight loss achieved	Significant reduction observed as early as 4 hours
2 mg/kg	Up to 216 hours	Statistically significant (P < 0.001)	Glucose-lowering effect lasted for 144 hours

## **III. Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

- 1. In Vitro Receptor Activity Assays
- Objective: To determine the antagonist activity of AMG7703 at the mouse GIPR and its agonist activity at the mouse GLP-1R.
- Protocol: Cyclic AMP (cAMP) Accumulation Assay
  - Cell Culture:
    - CHO-AM1D cells recombinantly expressing mouse GIPR and CHO-K1 cells expressing mouse GLP-1R are cultured in appropriate media and conditions.[1]
    - Cells are seeded into 384-well plates and allowed to adhere overnight.[2]



#### Assay Procedure:

- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[2]
- For GIPR Antagonism: Cells are incubated with varying concentrations of **AMG7703** in the presence of a fixed concentration of the native GIP ligand.[1][3]
- For GLP-1R Agonism: Cells are incubated with serial dilutions of AMG7703.[1]
- The cells are incubated for a specified time (e.g., 40 minutes) at 37°C.[2]
- cAMP Measurement:
  - Following incubation, cells are lysed.
  - The intracellular cAMP levels are quantified using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[2][3]
- Data Analysis:
  - The data are analyzed using a four-parameter logistic equation to determine the IC50 for antagonism and the EC50 for agonism.[2]
- 2. In Vivo Pharmacodynamic Studies in Rodents
- Objective: To assess the in vivo effects of AMG7703 on body weight and blood glucose in a diabetic mouse model.
- Animal Model: Male db/db mice, a model of type 2 diabetes and obesity, are utilized.[1][4]
- Protocol: Single Intraperitoneal (IP) Injection Study
  - Animal Handling and Acclimation:
    - Mice are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.[5]

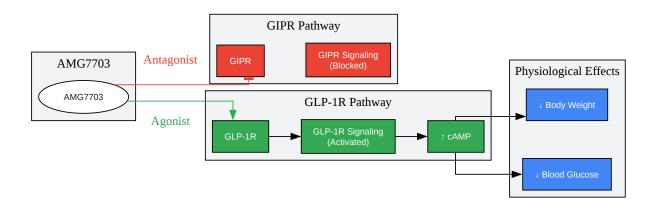


- Animals are acclimated to the housing conditions before the start of the experiment.
- Dosing:
  - A single dose of AMG7703 (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal injection.[1]
  - Proper restraint techniques are used to minimize stress to the animal. The injection is typically given in the lower right quadrant of the abdomen to avoid internal organs.[6][7]
     [8]
- Body Weight Measurement:
  - Body weight of each mouse is measured at baseline and at regular intervals post-injection (e.g., daily) using a calibrated laboratory balance.[9][10][11]
- Blood Glucose Monitoring:
  - Blood samples are collected from the tail vein at baseline and at various time points post-injection (e.g., 4, 24, 48, 96, 144, and 216 hours).[1][5][12]
  - Blood glucose levels are measured using a glucometer.[12]
- Data Analysis:
  - Changes in body weight and blood glucose levels over time are compared between the
     AMG7703-treated and vehicle-treated groups.
  - Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

## IV. Visualizations

Diagram 1: AMG7703 Signaling Pathway



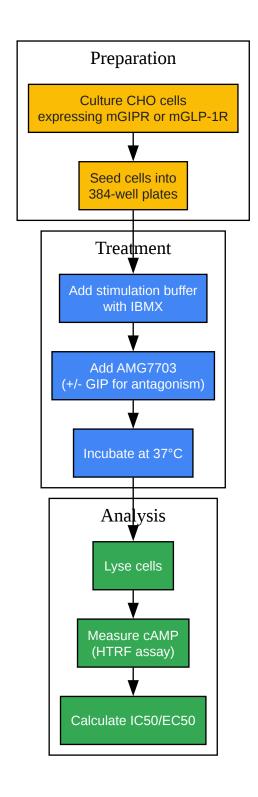


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Caption: Mechanism of action of AMG7703.

Diagram 2: In Vitro cAMP Assay Workflow



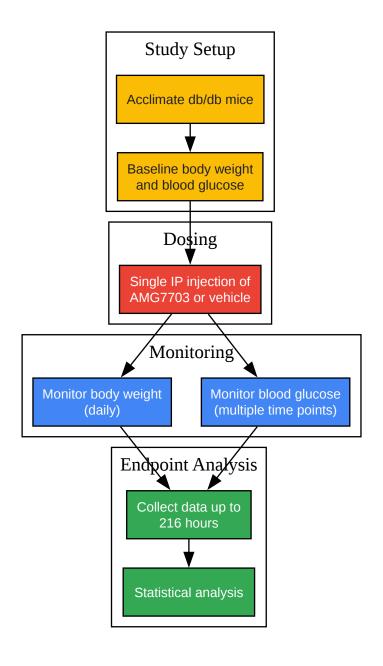


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Caption: Workflow for in vitro receptor activity assays.

Diagram 3: In Vivo Pharmacodynamic Study Workflow





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Caption: Workflow for in vivo pharmacodynamic studies.

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